(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione
Description
Estra-4,9-diene-3,17-dione is an oxo steroid.
Properties
IUPAC Name |
(8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWZQKERRCPRZ-RYRKJORJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199676, DTXSID40863499 | |
Record name | Estra-4,9-diene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5173-46-6, 13885-20-6 | |
Record name | Estra-4,9-diene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5173-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estra-4,9-diene-3,17-dione, (±)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13885-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dienedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005173466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-4,9-diene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | estra-4,9-diene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XW5U770B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the endogenous presence of dienedione in horses managed for effective doping control?
A: Researchers have established a population-based threshold for free and glucuronide-conjugated dienedione in colt urine. The proposed threshold, 30 ng/ml, corresponds to a risk factor of 1 in 14,269, helping differentiate between naturally occurring levels and potential misuse. []
Q2: Why is understanding the metabolism of dienedione important for doping control?
A: Detecting the parent compound alone might not be sufficient for doping control. Knowing the specific metabolites produced in different species (equine, canine, human) allows for targeted testing and more reliable detection of dienedione misuse. [, ]
Q3: What are the challenges in studying the metabolism of "designer" steroids like dienedione?
A: Ethical concerns arise when conducting in vivo studies on animals with substances like dienedione, especially due to the lack of toxicological data. This is where in vitro techniques using liver cells or microsomes provide a viable alternative for preliminary metabolic profiling. []
Q4: How does high-resolution mass spectrometry (HRMS) contribute to detecting dienedione and its metabolites?
A: HRMS techniques, particularly when coupled with liquid chromatography (LC-HRMS), enable the identification of dienedione metabolites with high accuracy and sensitivity. This is crucial for retrospective analysis of samples, as full-scan HRMS data can be screened for previously unknown metabolites. []
Q5: Is gas chromatography-mass spectrometry (GC-MS) still relevant in analyzing dienedione metabolism?
A: While LC-HRMS has become a primary tool, GC-MS remains valuable in detecting certain metabolites that might not be easily identified by LC-HRMS. This complementary approach ensures a comprehensive analysis of dienedione metabolism. []
Q6: What is the significance of the 4,9-diene configuration in dienedione?
A: The presence of the 4,9-diene configuration was initially considered unique to synthetic steroids. The discovery of naturally occurring dienedione in horses with this specific configuration challenged previous assumptions and highlighted the need for further research on steroid biosynthesis. []
Q7: What are the key steps involved in the chemical synthesis of dienedione?
A: Dienedione can be synthesized from various starting materials like δ-lactone [] or through multi-step procedures starting with estra-4,9-diene-3,17-dione. These syntheses often involve Grignard reactions, oxidation, cyclization, and dehydrogenation steps. [, , , , , , ]
Q8: What analytical techniques are employed for the characterization of synthesized dienedione?
A: The structure and purity of synthesized dienedione are confirmed using a combination of techniques including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and X-ray powder diffraction. [, ]
Q9: What is the significance of studying the conjugation of dienedione?
A: Understanding how dienedione is metabolized into glucuronide conjugates, primarily dienedione-3-glucuronide, is crucial for accurate detection and interpretation of levels in biological samples. []
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